2-Chloro-3-(chloromethyl)-7-methoxyquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline typically involves multiple steps. One common method starts with the reduction of 2-chloro-3-formylquinoline using sodium borohydride (NaBH4) in methanol to produce 2-chloro-3-hydroxymethylquinoline. This intermediate is then chlorinated using thionyl chloride (SOCl2) in dry benzene to yield 3-(chloromethyl)-2-chloroquinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)-7-methoxyquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, leading to the formation of secondary amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like triethylamine in absolute ethanol are commonly used.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
Secondary Amines: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through Suzuki–Miyaura coupling reactions.
Scientific Research Applications
2-Chloro-3-(chloromethyl)-7-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antifungal and antibacterial properties.
Chemical Biology: Used as a building block for synthesizing more complex molecules with potential biological activities.
Industrial Chemistry:
Mechanism of Action
quinoline derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors, disrupting biological processes in microorganisms . The compound’s chloromethyl group may facilitate its binding to these targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Shares the quinoline core structure but lacks the chloromethyl and methoxy groups.
3-Chloromethyl-2-chloroquinoline: Similar structure but without the methoxy group.
Uniqueness
2-Chloro-3-(chloromethyl)-7-methoxyquinoline is unique due to the presence of both the chloromethyl and methoxy groups, which may contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNEESGHIDYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368851 | |
Record name | 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836402 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73863-49-7 | |
Record name | 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-(chloromethyl)-7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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